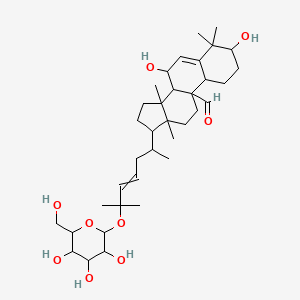

Momordicoside X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H58O9 |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |

InChI |

InChI=1S/C36H58O9/c1-20(9-8-13-32(2,3)45-31-29(43)28(42)27(41)25(18-37)44-31)21-12-14-35(7)30-24(39)17-23-22(10-11-26(40)33(23,4)5)36(30,19-38)16-15-34(21,35)6/h8,13,17,19-22,24-31,37,39-43H,9-12,14-16,18H2,1-7H3 |

InChI Key |

HCVJCHFPBZXLGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)O)O)C=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Molecular Architecture of Momordicoside X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the medicinal plant Momordica charantia, represents a class of natural products with significant therapeutic potential. The precise structural characterization of these complex molecules is paramount for understanding their structure-activity relationships and for guiding further drug development. This technical guide provides a comprehensive overview of the core techniques employed in the structure elucidation of this compound and its analogues. Due to the limited public availability of specific spectral data for this compound, this guide utilizes data from closely related, well-characterized momordicosides to illustrate the application of these techniques. The methodologies covered include isolation and purification, mass spectrometry, and one- and two-dimensional nuclear magnetic resonance spectroscopy. Furthermore, this guide outlines the general signaling pathways associated with this class of compounds and provides detailed experimental protocols and workflows.

Introduction

Momordica charantia, commonly known as bitter melon, is a rich source of structurally diverse cucurbitane-type triterpenoids, known as momordicosides.[1] These compounds have garnered considerable interest for their potential pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[2] this compound, also identified as Momordicoside U, is one such compound whose structure has been determined through a combination of chemical and spectroscopic methods.[3] The elucidation of its intricate molecular framework is a critical step in unlocking its therapeutic potential.

This guide details the multifaceted approach required for the structural determination of momordicosides, focusing on the key analytical techniques that provide insights into their chemical formula, molecular weight, and the spatial arrangement of atoms.

Isolation and Purification

The journey to structural elucidation begins with the isolation and purification of the target compound from the complex matrix of the plant extract. A general workflow for this process is outlined below.

Caption: Workflow for the isolation and purification of Momordicosides.

Experimental Protocol: Isolation and Purification

The following is a representative protocol for the isolation of momordicosides from Momordica charantia, synthesized from established methods for related compounds.[4]

Materials:

-

Dried and powdered fruits of Momordica charantia

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Reverse-phase C18 silica gel for preparative HPLC

-

Rotary evaporator

-

Chromatography columns

-

Preparative HPLC system

Procedure:

-

Extraction: The powdered plant material is subjected to extraction with 80% ethanol at room temperature. The mixture is typically macerated for an extended period (e.g., 72 hours) to ensure exhaustive extraction. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Momordicosides, being glycosidic, typically concentrate in the more polar n-butanol fraction.[4]

-

Chromatographic Purification: The n-butanol fraction is subjected to multiple rounds of column chromatography. Initial separation is often performed on a silica gel column, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled and may be further purified using Sephadex LH-20 column chromatography. The final purification to yield the pure momordicoside is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[4]

Structure Elucidation by Spectroscopic Techniques

The determination of the molecular structure of a purified momordicoside is accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Caption: Workflow for NMR-based structure elucidation of Momordicosides.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition and exact molecular weight of the isolated compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through analysis of fragmentation patterns. For glycosides like momordicosides, characteristic fragmentation involves the loss of sugar moieties and specific cleavages within the triterpenoid aglycone.[6]

Table 1: Representative Mass Spectrometry Data for a Momordicoside Analogue

| Technique | Ionization Mode | Observed Ion | Deduced Information |

|---|---|---|---|

| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular Formula, Molecular Weight |

| MS/MS | Positive | [M+Na - sugar]⁺ | Loss of a sugar unit, confirming glycosidic nature |

| MS/MS | Positive | Aglycone fragments | Structural information about the triterpenoid core |

Note: The specific fragmentation pattern is highly dependent on the structure of the individual momordicoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex natural products. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed.

3.2.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information about the chemical environment of all protons in the molecule. Key signals for momordicosides include:

-

Anomeric protons: Typically found in the δ 4.5-6.0 ppm region, indicating the presence of sugar units.

-

Olefinic protons: Resonances in the δ 5.0-7.0 ppm range, corresponding to protons on carbon-carbon double bonds.

-

Methyl protons: A series of singlets and doublets in the upfield region (δ 0.7-2.0 ppm), characteristic of the cucurbitane skeleton.

3.2.2. ¹³C-NMR and DEPT Spectroscopy

The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical nature. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups. For a typical momordicoside, the ¹³C spectrum will show signals for the triterpenoid core and the sugar moieties.

Table 2: Representative ¹H and ¹³C NMR Data for a Momordicoside Analogue (Chemical shifts (δ) in ppm, recorded in pyridine-d₅)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| Aglycone | ||

| 3 | 78.5 | 3.85 (br s) |

| 5 | 142.1 | - |

| 6 | 128.3 | 6.31 (d, 4.4) |

| 7 | 72.1 | 4.31 (d, 5.2) |

| 19 | 206.9 | 10.67 (s) |

| 23 | 75.2 | 4.50 (m) |

| 24 | 125.8 | 5.61 (d, 7.8) |

| 25 | 134.5 | - |

| Sugar Moiety | ||

| 1' | 105.2 | 5.01 (d, 7.8) |

Note: This is a partial and illustrative dataset based on known momordicosides. The actual chemical shifts for this compound may vary.

3.2.3. 2D-NMR Spectroscopy

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is particularly important for connecting different structural fragments, such as the aglycone and the sugar moieties.

By meticulously analyzing the data from these 1D and 2D NMR experiments, the complete planar structure and relative stereochemistry of this compound can be determined.

Signaling Pathways

Momordicosides have been reported to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway implicated in the anti-diabetic effects of several momordicosides is the AMP-activated protein kinase (AMPK) pathway.

Caption: Putative AMPK signaling pathway modulated by Momordicosides.

Activation of AMPK, a central regulator of cellular energy homeostasis, leads to increased glucose uptake in muscle and adipose tissues and reduced glucose production in the liver, contributing to the anti-hyperglycemic effects observed for some momordicosides.[7]

Conclusion

The structure elucidation of this compound, like other complex natural products, is a systematic process that relies on a suite of powerful analytical techniques. Through a combination of meticulous isolation and purification, followed by detailed analysis using mass spectrometry and a variety of NMR experiments, the complete molecular architecture of these compounds can be unveiled. This structural information is the cornerstone for understanding their biological activities and for the rational design of future therapeutic agents derived from Momordica charantia. While specific spectral data for this compound remains limited in the public domain, the methodologies outlined in this guide, based on its closely related analogues, provide a robust framework for researchers in the field of natural product chemistry and drug discovery.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure determination, bitterness evaluation and hepatic gluconeogenesis inhibitory activity of triterpenoids from the Momordica charantia fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Momordicoside X in Momordica charantia: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Momordica charantia, commonly known as bitter melon, is a plant of significant medicinal interest, largely due to its rich profile of bioactive cucurbitane-type triterpenoid (B12794562) glycosides, including Momordicoside X. These compounds have demonstrated a range of pharmacological activities, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in M. charantia. It details the enzymatic steps from the precursor 2,3-oxidosqualene (B107256) to the formation of the cucurbitadienol (B1255190) backbone and the subsequent putative oxidative and glycosylation modifications. This document synthesizes available research on the key enzymes involved, presents quantitative data on related compounds, and provides detailed experimental protocols to facilitate further investigation into this complex pathway.

Introduction

Momordica charantia is a well-established plant in traditional medicine, with a growing body of scientific evidence supporting its therapeutic potential. The cucurbitane-type triterpenoids are a major class of bioactive compounds found in bitter melon, with momordicosides being of particular interest. While numerous momordicosides have been isolated and characterized, the complete biosynthetic pathways for many of these compounds, including this compound, are yet to be fully elucidated. Understanding this pathway is crucial for the metabolic engineering of M. charantia to enhance the production of these valuable compounds and for the development of novel therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biochemistry, and pharmacology. It aims to provide a detailed technical resource on the biosynthesis of this compound, summarizing the current state of knowledge and offering practical guidance for future research.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway of triterpenoid synthesis in plants, which can be divided into three main stages: the formation of the C30 precursor 2,3-oxidosqualene, the cyclization of this precursor to form the cucurbitane skeleton, and the subsequent tailoring reactions of hydroxylation and glycosylation.

Upstream Pathway: Formation of the Cucurbitadienol Skeleton

The biosynthesis begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These five-carbon units are sequentially condensed to form the C30 acyclic precursor, squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE).

The crucial cyclization step in the biosynthesis of cucurbitane-type triterpenoids is catalyzed by a specific oxidosqualene cyclase (OSC). In M. charantia, the enzyme responsible for the formation of the cucurbitadienol skeleton is cucurbitadienol synthase (McCBS).[1][2][3] This enzyme directs the intricate cyclization of 2,3-oxidosqualene to produce cucurbitadienol, the foundational backbone of this compound and other related momordicosides. Transcriptomic analyses have revealed that the expression of the McCBS gene is highest in the leaves of M. charantia, suggesting that the initial steps of cucurbitacin biosynthesis occur in this tissue, with subsequent transport and accumulation in the fruits.[2]

Downstream Pathway: Putative Hydroxylation and Glycosylation Steps

Following the formation of the cucurbitadienol backbone, a series of post-cyclization modifications, primarily hydroxylations and glycosylations, are required to produce the diverse array of momordicosides, including this compound. These tailoring reactions are catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), respectively.

While the specific CYPs and UGTs responsible for the biosynthesis of this compound have not yet been functionally validated, transcriptome analysis of M. charantia has identified several candidate gene families.[1][3] Based on the known structures of various momordicosides and the general understanding of triterpenoid biosynthesis, a putative pathway can be proposed.

Several CYP families, including CYP81A, CYP88L, and CYP87D, have been implicated in the biosynthesis of cucurbitacins in cucurbits.[1] In M. charantia, CYP81AQ19, CYP88L7, and CYP88L8 have been identified as candidate genes involved in the hydroxylation of the cucurbitadienol skeleton.[1] These enzymes likely introduce hydroxyl groups at specific positions on the triterpenoid backbone, a key step in generating the structural diversity of momordicosides.

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the hydroxylated aglycone, a reaction catalyzed by UGTs. A large number of UGT genes have been identified in the M. charantia transcriptome, but the specific enzymes responsible for glycosylating the this compound precursor remain to be characterized.

dot

Caption: Putative biosynthetic pathway of this compound in Momordica charantia.

Quantitative Data on Momordicosides and Related Compounds

While specific quantitative data for this compound across different tissues and developmental stages of M. charantia are not extensively available in the current literature, studies on related momordicosides and other bioactive compounds provide valuable insights into their accumulation patterns. This information is crucial for optimizing extraction protocols and for metabolic engineering strategies.

| Compound Class / Specific Compound | Plant Organ | Concentration / Amount | Reference |

| Total Phenolic Content | Leaves | 6,283 mg/kg DW | [4] |

| Stems | 9,657 mg/kg DW | [4] | |

| Flavonoids | Leaves | Dominant (50-70% of total phenolics) | [4] |

| Stems | Dominant (50-70% of total phenolics) | [4] | |

| Charantin | Fruits (ripening stage) | Highest accumulation | [5] |

| Male Flowers | Second highest accumulation | [5] | |

| Momordicoside Q | Juice | Identified | [6] |

| Goyaglycoside G | Juice | Identified | [6] |

| Total Saponins | Leaves (n-butanol extract) | Determined by spectrophotometry | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Identification of Biosynthetic Genes via RNA-Seq

A comparative transcriptomic analysis of tissues with high and low accumulation of momordicosides can identify candidate genes involved in their biosynthesis.

Protocol:

-

Plant Material: Collect various tissues from M. charantia (e.g., leaves, stems, roots, and fruits at different developmental stages). Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA using a commercial kit. Perform high-throughput sequencing (e.g., Illumina platform) to generate RNA-seq data.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome or perform de novo assembly if a reference is unavailable.

-

Annotate the assembled transcripts using databases such as NCBI Nr, Swiss-Prot, GO, and KEGG.

-

Identify differentially expressed genes (DEGs) between tissues with high and low momordicoside content.

-

Focus on DEGs annotated as oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases as potential candidates for the this compound biosynthetic pathway.

-

dot

Caption: Workflow for identifying candidate biosynthetic genes via RNA-seq.

Functional Characterization of Candidate Genes

The function of candidate genes identified through RNA-seq can be validated through heterologous expression in a microbial host, such as Saccharomyces cerevisiae (yeast).

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from M. charantia cDNA using PCR. Clone the amplified genes into a suitable yeast expression vector.

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain.

-

Heterologous Expression: Culture the transformed yeast cells under inducing conditions to promote the expression of the recombinant protein.

-

In Vivo and In Vitro Enzyme Assays:

-

In Vivo: For OSCs, provide the yeast with a precursor like 2,3-oxidosqualene and analyze the culture extract for the production of the expected triterpene backbone (e.g., cucurbitadienol) using GC-MS or LC-MS. For CYPs and UGTs, co-express them with the upstream pathway enzymes and provide the necessary precursors.

-

In Vitro: Prepare crude protein extracts or purified enzymes from the yeast cultures. Perform enzyme assays with the appropriate substrates (e.g., cucurbitadienol for CYPs, hydroxylated aglycones for UGTs) and co-factors.

-

-

Product Identification: Analyze the reaction products using chromatographic and spectroscopic techniques (e.g., HPLC, LC-MS, NMR) to confirm the function of the enzyme.

Quantitative Analysis of this compound by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the quantification of this compound in different plant tissues.

Protocol:

-

Sample Preparation:

-

Grind freeze-dried plant material to a fine powder.

-

Extract the powder with a suitable solvent (e.g., 80% methanol) using ultrasonication or other extraction methods.

-

Centrifuge the extract and filter the supernatant.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor ion and product ion transitions for this compound and an internal standard.

-

-

Quantification: Construct a calibration curve using a purified standard of this compound. Quantify the amount of this compound in the plant extracts based on the peak area ratio of the analyte to the internal standard.

dot

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion and Future Perspectives

The biosynthesis of this compound in Momordica charantia is a complex pathway involving a series of enzymatic reactions. While the initial steps leading to the formation of the cucurbitadienol skeleton are well-established, the specific cytochrome P450 monooxygenases and UDP-glycosyltransferases responsible for the subsequent tailoring reactions remain to be definitively identified and characterized. The putative pathway presented in this guide provides a roadmap for future research in this area.

The experimental protocols detailed herein offer a practical framework for researchers to investigate the undiscovered aspects of this compound biosynthesis. The application of transcriptomics, combined with functional genomics and metabolomics, will be instrumental in identifying and validating the complete set of genes and enzymes involved in this pathway.

A comprehensive understanding of the this compound biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of M. charantia to enhance the production of this and other medicinally important triterpenoids. This will ultimately support the development of novel pharmaceuticals and nutraceuticals derived from this valuable medicinal plant.

References

- 1. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of triterpene biosynthetic genes from Momordica charantia using RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Accumulation of Charantin and Expression of Triterpenoid Biosynthesis Genes in Bitter Melon (Momordica charantia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

The In Vitro Mechanism of Action of Momordicoside X: A Technical Guide

Disclaimer: Direct experimental data on the in vitro mechanism of action of Momordicoside X is currently limited in publicly available scientific literature. This guide summarizes the known biological activity of this compound and provides an in-depth overview of the mechanisms of action of closely related cucurbitane-type triterpenoids isolated from Momordica charantia (bitter melon). The information on related compounds serves as a putative model for the potential, yet unconfirmed, activities of this compound.

Introduction to this compound

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in Momordica charantia. While the bioactivities of many compounds from this plant have been extensively studied, research specifically focusing on this compound is still emerging.

Known In Vitro Biological Activity of this compound

The primary reported in vitro activity of this compound is related to its potential effects on insulin (B600854) secretion.

| Compound | Cell Line | Assay | Concentration | Observed Effect |

| This compound | MIN6 β-cells | Insulin Secretion Assay | 15.8 µM | 2.7-fold increase in insulin secretion[1] |

Postulated Anti-Cancer Mechanisms of Action Based on Related Momordica Triterpenoids

Based on studies of other cucurbitane-type triterpenoids from Momordica charantia, such as Momordicoside K and Momordicine-I, several key anti-cancer mechanisms can be postulated for this compound. These include cytotoxicity, induction of apoptosis, and cell cycle arrest, mediated through the modulation of critical signaling pathways.

Cytotoxicity Against Cancer Cell Lines

Cucurbitane-type triterpenoids from Momordica charantia have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these related compounds are summarized below.

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Exposure Time |

| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MCF-7 | Breast Cancer | 14.3 µM | 72 h[2] |

| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MDA-MB-231 | Breast Cancer | 17.6 µM | 72 h[2] |

| Momordicine-I | JHU022, JHU029, Cal27 | Head and Neck Cancer | ~10.4 µg/mL | Not Specified |

| M. charantia Methanol Extract (MCME) | Hone-1 | Nasopharyngeal Carcinoma | ~0.35 mg/mL | 24 h[3] |

| M. charantia Methanol Extract (MCME) | AGS | Gastric Adenocarcinoma | ~0.30 mg/mL | 24 h[3] |

| M. charantia Methanol Extract (MCME) | HCT-116 | Colorectal Carcinoma | ~0.30 mg/mL | 24 h[3] |

| M. charantia Methanol Extract (MCME) | CL1-0 | Lung Adenocarcinoma | ~0.25 mg/mL | 24 h[3] |

Induction of Apoptosis

A primary mechanism of anti-cancer activity for Momordica compounds is the induction of apoptosis (programmed cell death). This is often characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.

Cell Cycle Arrest

Many bioactive compounds from Momordica charantia have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, such as G0/G1, S, or G2/M.

Key Signaling Pathways (Based on Related Compounds)

The anti-cancer effects of Momordica triterpenoids are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer compounds.[4]

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for cancer therapy. It involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to investigate the anti-cancer effects of this compound, based on standard protocols used for similar compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

-

Conclusion and Future Directions

While direct evidence for the in vitro mechanism of action of this compound is sparse, its structural similarity to other bioactive cucurbitane-type triterpenoids from Momordica charantia suggests it may possess anti-cancer properties. Future research should focus on evaluating the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound in a panel of cancer cell lines. Elucidating its specific molecular targets and effects on key signaling pathways will be crucial in determining its potential as a therapeutic agent.

References

- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Solubility of Momordicoside X in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia (bitter melon), is a subject of growing interest within the scientific community for its potential therapeutic properties. As with many natural products, a thorough understanding of its physicochemical characteristics, particularly its solubility, is fundamental for advancing research and development in pharmacology and drug delivery. Poor solubility can present significant challenges in experimental assays and formulation development, leading to issues with bioavailability and reproducibility of results.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound and related compounds in various organic solvents. It also outlines a detailed experimental protocol for determining the solubility of this compound and presents a visual workflow to guide researchers in this process. It is important to note that precise quantitative solubility data for this compound is not extensively documented in publicly available literature. Therefore, this guide also draws upon data from closely related momordicosides to provide a foundational understanding of its likely solubility profile.

Data Presentation: Solubility of Momordicosides

The following tables summarize the available qualitative and quantitative solubility data for momordicosides. Due to the limited specific data for this compound, information on the general class of momordicoside saponins (B1172615) and the closely related Momordicoside K is provided as a reference.

Table 1: Qualitative Solubility of Momordicoside Saponins in Common Organic Solvents

| Organic Solvent | Qualitative Solubility | Compound Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | Momordicoside P, Momordicoside K[1] |

| Ethanol | Soluble | Momordicoside P, Momordicoside K[1] |

| Methanol | Soluble | General Momordicosides[1] |

| Acetone | Soluble | Momordicoside P[1] |

| Chloroform | Soluble | Momordicoside P[2][1] |

Table 2: Quantitative Solubility Data for a Related Compound: Momordicoside K

| Organic Solvent | Quantitative Solubility | Temperature (°C) | Source | Notes |

| Dimethyl Sulfoxide (DMSO) | ~6.49 mg/mL (10 mM) | Not Specified | Commercial Supplier Data | This value is calculated based on a commercially available stock solution and should be considered an approximation. |

| Ethanol | Data Not Available | - | - | Qualitatively described as soluble. |

Experimental Protocol: Determination of this compound Solubility

The following is a generalized yet detailed methodology for determining the saturation solubility of this compound in an organic solvent of interest. This protocol is adapted from established methods for the solubility assessment of natural product compounds like Momordicoside K.[3]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity powder)

-

Anhydrous organic solvent (e.g., DMSO, ethanol)

-

Screw-cap vials (e.g., 2 mL)

-

Temperature-controlled incubator or water bath

-

Magnetic stirrer and stir bars

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and calibrated pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Precisely add a known volume of the selected organic solvent to each vial.

-

Tightly seal the vials to prevent any solvent evaporation during the experiment.

-

Place the vials in a temperature-controlled environment (e.g., an incubator set at 25 °C) on a magnetic stirrer.

-

Allow the mixtures to equilibrate for a sufficient duration, typically 24-48 hours, to ensure that saturation is reached.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and let the undissolved solid settle at the bottom of the vials.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a syringe filter to eliminate any undissolved microparticles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound at known concentrations in the chosen solvent.

-

Inject these standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solutions into the HPLC system under the same conditions.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.[3]

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

While specific quantitative solubility data for this compound remains limited, the information available for related cucurbitane-type triterpenoid glycosides suggests its solubility in common organic solvents such as DMSO, ethanol, methanol, and acetone. For researchers and drug development professionals, it is imperative to experimentally determine the solubility of this compound under their specific experimental conditions. The protocol and workflow provided in this guide offer a robust framework for conducting such assessments, ensuring accurate and reproducible data that can effectively inform subsequent research, from in vitro assays to the development of suitable formulations for in vivo studies.

References

Momordicoside X: A Deep Dive into Its Natural Origins, Abundance, and Scientific Analysis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside with promising therapeutic potential. Primarily sourced from the medicinal plant Momordica charantia, commonly known as bitter melon, this document details its natural prevalence, methods for its extraction and quantification, and its known biological activities, providing a critical resource for the scientific community.

Natural Sources and Abundance of this compound

The principal and exclusive natural source of this compound is the plant Momordica charantia.[1][2] This tropical and subtropical vine, a member of the Cucurbitaceae family, is widely cultivated for its edible fruit and holds a significant place in traditional medicine systems across Asia, Africa, and the Caribbean.[1] Various parts of the plant, including the fruits, seeds, leaves, and stems, are rich in a class of compounds known as momordicosides.[1]

While specific quantitative data for this compound is not extensively documented in current literature, the analysis of structurally similar compounds within Momordica charantia provides valuable insight into expected concentration ranges. The abundance of these phytochemicals is known to fluctuate based on factors such as the specific cultivar, geographical location of cultivation, the maturation stage of the plant, and the particular part of the plant being analyzed.[3][4]

Table 1: Quantitative Data of Selected Momordicosides and Related Compounds in Momordica charantia

| Compound/Analyte | Plant Part | Geographic Origin/Cultivar | Abundance |

| Aglycone of Momordicoside L | Fruit | Shandong, China | 0.211 mg/g[5] |

| Aglycone of Momordicoside L | Fruit | Henan, China | 0.033 mg/g[5] |

| Aglycone of Momordicoside L | Fruit | Hebei, China | 0.013 mg/g[5] |

| Aglycone of Momordicoside L | Fruit | Jiangxi, China | 0.007 mg/g[5] |

| Total Saponins (as Momordicin I) | Leaves | Not Specified | 47.4% in n-butanol fraction[6] |

| Total Phenolics | Fruit | Indian White cultivar | 10.6 - 12.5 mg/g (catechin equivalents)[3] |

| Ascorbic Acid | Fruit | Japanese Spindle cultivar | 162.97 mg/100g (fresh fruit)[3] |

| Ascorbic Acid | Fruit | Hong Kong Green cultivar | 42.69 mg/100g (fresh fruit)[3] |

Biological Activity and Associated Signaling Pathways

This compound has demonstrated significant potential as an antidiabetic agent. A pivotal study revealed that this compound, at a concentration of 15.8 µM, stimulates insulin (B600854) secretion in pancreatic MIN6 β-cells, suggesting a direct role in glucose homeostasis.[2]

While the complete signaling cascade triggered by this compound is an active area of research, its ability to promote insulin secretion suggests the modulation of pathways that govern insulin release from pancreatic β-cells. This may include the regulation of ion channels, alterations in intracellular calcium concentrations, and the facilitation of insulin granule exocytosis. As a class, momordicosides are known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism and a key target for many antidiabetic drugs.[7] The activation of AMPK enhances glucose uptake in peripheral tissues and reduces hepatic glucose production.

Caption: Putative signaling pathway for this compound-induced insulin secretion.

Detailed Experimental Protocols

The following methodologies for the extraction, isolation, and quantification of this compound from Momordica charantia are based on established and validated protocols for related cucurbitane triterpenoids.

Extraction and Isolation Protocol

This protocol outlines a comprehensive procedure for the extraction and purification of this compound.

1. Sample Preparation:

-

Fresh, immature Momordica charantia fruits are harvested.

-

The fruits are washed, sliced, and the seeds and pith are removed.

-

The prepared fruit slices are dried to a constant weight in a controlled environment, such as an oven set to 60°C.

-

The dried material is then pulverized into a fine powder and sieved (e.g., through a 0.5 mm mesh).

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. This can be achieved through maceration in 95% ethanol (B145695) at room temperature for an extended period (e.g., one week) or via continuous extraction in a Soxhlet apparatus using methanol (B129727) or ethanol.

-

For a more efficient and rapid extraction, ultrasound-assisted extraction (UAE) can be employed. A common UAE protocol involves sonicating a mixture of 0.5 g of the powdered sample in 40 mL of methanol for 30 minutes at 25°C.[8]

-

The resulting extract is filtered to remove insoluble plant debris.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with a series of solvents of increasing polarity. This typically involves:

-

n-Hexane to remove non-polar constituents.

-

Ethyl acetate (B1210297).

-

n-Butanol.

-

-

Momordicosides, including this compound, are generally concentrated in the more polar ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

The n-butanol fraction, which is enriched with momordicosides, is further purified using column chromatography with a silica (B1680970) gel stationary phase.

-

A gradient elution with a chloroform-methanol solvent system (e.g., from 100:1 to 1:1, v/v) is used to separate the compounds.

-

The collected fractions are monitored by Thin Layer Chromatography (TLC).

-

Fractions exhibiting TLC profiles similar to known momordicoside standards are pooled.

-

The final step of purification involves preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column with a methanol-water or acetonitrile-water gradient to obtain pure this compound.

HPLC-Based Quantitative Analysis

This section details a validated HPLC method for the precise quantification of this compound, adapted from established analytical procedures for similar compounds.

1. HPLC Instrumentation and Conditions:

-

System: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

-

Column: A Kromasil C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size) or an equivalent column is recommended.[5][8]

-

Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water in a 64:36 (v/v) ratio.[5][8]

-

Flow Rate: A constant flow rate of 1.0 mL/min is maintained.[5][8]

-

Detection: UV detection is performed at a wavelength of 203 nm.[5][8]

-

Injection Volume: A 10 µL injection volume is used.

-

Column Temperature: The column is maintained at a constant temperature of 25°C.

2. Preparation of Standards and Samples:

-

Standard Solutions: A stock solution of a purified this compound standard is prepared in methanol. This stock solution is then used to prepare a series of calibration standards at various known concentrations.

-

Sample Solutions: The plant extract obtained from the previously described extraction protocol is used for analysis. Prior to injection, the final extract must be filtered through a 0.45 µm syringe filter.

3. Analytical Procedure:

-

Calibration: The calibration standards are injected into the HPLC system, and the corresponding peak areas are recorded. A calibration curve is then constructed by plotting the peak area as a function of the standard concentration. A linear regression analysis should yield a correlation coefficient (r²) greater than 0.99.

-

Sample Measurement: The prepared sample extract is injected into the HPLC system under the identical conditions used for the standards.

-

Quantification: The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time to that of the standard. The concentration of this compound in the sample is then calculated using the linear regression equation obtained from the calibration curve.

Visualized Experimental Workflow

The following diagram provides a visual representation of the comprehensive workflow for the extraction and quantitative analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Future Outlook

This compound stands out as a compelling natural compound with significant therapeutic promise, particularly in the realm of metabolic diseases. While this guide provides a robust framework for its study, further research is necessary to fully characterize its abundance across different Momordica charantia cultivars and to delineate its precise molecular mechanisms of action. The continued exploration of this compound and its congeners is a critical endeavor that holds the potential to unlock new avenues for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]

- 3. Evaluation of bitter melon (Momordica charantia) cultivars grown in Texas and levels of various phytonutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Momordicoside X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and biological activities of Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside found in Momordica charantia (bitter melon). This document is intended to serve as a detailed resource, incorporating experimental protocols and visualizing key pathways to support further research and development.

Physicochemical Properties of this compound

This compound is a significant bioactive compound isolated from the bitter melon plant.[1] Its complex structure contributes to its notable biological activities. A summary of its key physicochemical properties is presented below.

| Property | Data | References |

| CAS Number | 1333321-50-8 | [2] |

| Synonym | Momordicoside U | [1][3] |

| Molecular Formula | C37H60O9 | [4] |

| Molecular Weight | 648.9 g/mol | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1] Insoluble in water.[5] | [1][5] |

Spectroscopic Data:

The structural elucidation of this compound and related compounds relies heavily on spectroscopic techniques.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition. Fragmentation patterns in tandem MS (MS/MS) help identify the aglycone core and the nature of the glycosidic linkages.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for determining the carbon-hydrogen framework and stereochemistry.[6] Key expected signals for similar triterpenoid glycosides include anomeric protons (δ 4.5-5.5 ppm), olefinic protons (δ 5.0-6.0 ppm), and multiple methyl group signals in the upfield region (δ 0.7-1.5 ppm).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[7][8]

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical steps for research and development. The following protocols are synthesized from established methods for momordicosides.

2.1. Extraction of Momordicosides

The choice of extraction method is vital for maximizing the yield of momordicosides from Momordica charantia.

2.1.1. Ultrasonic-Assisted Extraction (UAE)

This method is rapid and requires less solvent compared to conventional techniques.[9]

-

Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.[10]

-

Solvent: Add 260 mL of 80% methanol (B129727) to achieve a 1:26 solid-to-solvent ratio (w/v).[10]

-

Procedure:

-

Place the flask containing the sample and solvent into an ultrasonic bath.[10]

-

Sonicate for 120 minutes at a controlled temperature of 46°C.[10]

-

After sonication, filter the mixture through Whatman No. 1 filter paper.[10]

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[10]

-

2.1.2. Soxhlet Extraction

A conventional and exhaustive method for phytochemical extraction.[9]

-

Sample Preparation: Use powdered fruit of Momordica charantia.[9]

-

Solvent: Methanol or ethanol.[9]

-

Procedure:

2.2. Isolation and Purification

Chromatographic techniques are employed to isolate individual momordicosides from the crude extract.

2.2.1. Solid-Phase Extraction (SPE)

SPE is effective for sample clean-up and fractionation before HPLC analysis.[9][12]

-

Cartridge: A Carb cartridge (e.g., 3 mL/250 mg) is commonly used.[9][12]

-

Procedure:

-

Condition the SPE cartridge.

-

Load the crude extract onto the cartridge.

-

Wash away interfering substances with an appropriate solvent.

-

Elute the momordicoside-containing fraction with a suitable elution solvent.[9]

-

2.2.2. Column Chromatography

This technique is used for the separation and purification of individual momordicosides.[9]

-

Stationary Phase: Silica (B1680970) gel or Sephadex LH-20 are commonly used.[9]

-

Mobile Phase: A gradient of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, methanol) is used to elute the compounds based on their polarity.[9]

-

Procedure:

-

The fraction enriched with momordicosides (typically the n-butanol or ethyl acetate fraction) is loaded onto the silica gel column.[13]

-

Elution is performed with the solvent gradient.

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the target compound.

-

2.3. Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of momordicosides.[12][14]

-

Instrumentation: A standard HPLC system with a UV-Vis detector.[14]

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used.[14][15]

-

Mobile Phase: Acetonitrile and water in a specific ratio (e.g., 64:36, v/v).[14][15]

-

Procedure:

-

Standard Preparation: Prepare a stock solution and a series of calibration standards of the purified momordicoside in methanol.[14]

-

Calibration Curve: Inject the standards to construct a calibration curve by plotting peak area against concentration.[14]

-

Sample Analysis: Inject the filtered plant extract and determine the concentration of the target compound by comparing its peak area to the calibration curve.[14]

-

Visualizations of Key Workflows and Pathways

Experimental Workflow: Extraction to Isolation

Caption: General workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

This compound, along with other cucurbitane-type triterpenoids from M. charantia, exhibits a range of biological activities, with anti-diabetic and anti-inflammatory effects being the most prominent.[16][17]

4.1. Anti-Diabetic Activity

Momordicosides have been shown to stimulate insulin (B600854) secretion and improve glucose homeostasis.[3] One of the primary mechanisms for the anti-diabetic effects of momordicosides is the activation of AMP-activated protein kinase (AMPK).[18][19][20] AMPK is a crucial regulator of cellular energy.[19] Its activation leads to increased glucose uptake in tissues and a reduction in glucose production by the liver, contributing to lower blood glucose levels.[18][19] This activation can stimulate the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose.[18]

AMPK Signaling Pathway Activation

Caption: Activation of the AMPK signaling pathway by this compound.

4.2. Anti-Inflammatory Activity

Chronic inflammation is implicated in various diseases. Momordicosides have demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[18][19] NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes.[18] By preventing the activation of NF-κB, momordicosides can suppress the production of inflammatory mediators like TNF-α and various interleukins.[16][21]

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a cucurbitane-type triterpenoid with significant therapeutic potential, particularly in the areas of metabolic and inflammatory diseases. This guide provides a foundational repository of its physicochemical properties and relevant experimental protocols to facilitate further scientific investigation. The elucidation of its mechanisms of action, primarily through the modulation of the AMPK and NF-κB signaling pathways, underscores its promise as a lead compound for drug development. Further research is warranted to fully characterize its pharmacological profile and to optimize its extraction and purification for potential clinical applications.

References

- 1. This compound | CAS:1333321-50-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | 1333321-50-8 [chemicalbook.com]

- 3. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]

- 4. Momordicoside K | 81348-84-7 | GDA34884 | Biosynth [biosynth.com]

- 5. Momordicin I - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A detailed review on the phytochemical profiles and anti-diabetic mechanisms of Momordicacharantia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Momordicoside X from Bitter Melon (Momordica charantia)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

Momordica charantia, commonly known as bitter melon, is a plant renowned for its traditional medicinal uses, particularly in the management of diabetes. Its therapeutic properties are attributed to a rich diversity of bioactive compounds, prominent among which are the cucurbitane-type triterpenoid (B12794562) saponins (B1172615) known as momordicosides.

Momordicoside X, a member of this class of compounds, was first isolated and characterized in 2010 by Ma et al. and reported in the journal Planta Medica.[1] Initially, this compound was named Momordicoside U in the original publication. However, this name had already been assigned to a different compound isolated from the same plant. Consequently, an erratum was published in 2012, renaming the compound to this compound to rectify the nomenclature.[2]

The initial study by Ma et al. revealed that this compound exhibits moderate activity in promoting insulin (B600854) secretion in MIN6 β-cells at a concentration of 15.8 µM, highlighting its potential as a lead compound for the development of novel anti-diabetic therapies.[3]

Experimental Protocols: Isolation and Purification

While the full text of the original discovery paper by Ma et al. (2010) detailing the specific isolation protocol for this compound is not publicly available through performed searches, this section provides a comprehensive overview of established methodologies for the extraction and purification of cucurbitane-type triterpenoids from Momordica charantia. These protocols can be adapted and optimized for the targeted isolation of this compound.

General Extraction Methodologies

The initial step in isolating this compound involves the extraction of crude triterpenoids from the plant material, typically the dried fruits or whole plant. Several methods have been proven effective, with the choice of method influencing the yield and purity of the extract.

2.1.1. Microwave-Assisted Extraction (MAE)

This modern technique offers high efficiency and reduced extraction times.

-

Plant Material: 0.5 g of dried, powdered bitter melon.

-

Solvent: 40 mL of methanol (B129727).

-

Procedure:

-

Place the plant material and solvent in a microwave extraction vessel.

-

Set the microwave extractor to a temperature of 80°C.

-

Maintain the temperature for an extraction time of 5 minutes.

-

After extraction, filter the mixture to separate the supernatant from the solid residue.

-

The supernatant contains the crude extract.

-

2.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is another efficient method that utilizes ultrasonic waves to enhance the extraction process.

-

Plant Material: 10 g of dried, finely powdered Momordica charantia fruit.

-

Solvent: 260 mL of 80% methanol in water.

-

Procedure:

-

Combine the plant material and solvent in a suitable flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 120 minutes at a controlled temperature of 46°C.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the resulting supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

2.1.3. Hot Reflux Extraction

A more traditional method that can yield significant quantities of extract.

-

Plant Material: 50.0 g of dried sample.

-

Solvent: 500 mL of 50% ethanol.

-

Procedure:

-

Combine the plant material and solvent in a round-bottom flask.

-

Heat the mixture to 150°C and maintain a reflux for 6 hours.

-

After cooling, filter the extract and evaporate the solvent under vacuum at 40°C to obtain a viscous crude extract.

-

Purification Methodologies

Following crude extraction, a multi-step purification process is necessary to isolate this compound.

2.2.1. Solid-Phase Extraction (SPE)

SPE is an effective preliminary purification step to remove impurities.

-

Stationary Phase: Pre-activated C18 SPE column.

-

Procedure:

-

Load 0.5 mL of the crude methanol extract onto the column.

-

Wash the column with 6 mL of 30% methanol to remove polar impurities.

-

Elute the triterpenoid fraction, including this compound, with 6 mL of 100% methanol.

-

2.2.2. Column Chromatography

Column chromatography is a crucial step for separating individual momordicosides.

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of chloroform-methanol.

-

Procedure:

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a pre-packed silica gel column.

-

The column is eluted with a step-wise or linear gradient of increasing methanol concentration in chloroform.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled for further purification.

-

2.2.3. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is often the final step to obtain highly pure this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector at a wavelength of 203 nm.

-

Procedure:

-

The partially purified fraction from column chromatography is dissolved in the mobile phase.

-

The solution is injected into the preparative HPLC system.

-

The peak corresponding to this compound is collected.

-

The purity of the isolated compound is then verified using analytical HPLC.

-

Data Presentation: Quantitative Analysis

Specific quantitative data for the yield of this compound from Momordica charantia is not available in the reviewed literature. However, the following tables summarize the yields of related cucurbitane-type triterpenoids and total saponins using various extraction methods, providing a benchmark for potential yields of this compound.

Table 1: Comparison of Extraction Methods for Cucurbitane-Type Triterpenoids from Momordica charantia

| Extraction Method | Solvent | Temperature (°C) | Duration | Yield | Reference |

| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 5 min | Significantly higher content of total cucurbitane-type triterpenoids compared to UAE | N/A |

| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 3.18 mg/g of total momordicosides | N/A |

| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 10.23 mg/50 g dried material of total steroidal glycosides | [4] |

Table 2: Quantitative HPLC Analysis of Aglycone of Momordicoside L in Momordica charantia from Different Regions

| Geographic Origin | Content (mg/g of dried plant material) | Reference |

| Shandong | 0.211 | [5] |

| Henan | 0.033 | [5] |

| Hebei | 0.013 | [5] |

| Jiangxi | 0.007 | [5] |

Mandatory Visualizations

Experimental Workflow

Putative Signaling Pathway for Insulin Secretion

The precise signaling pathway by which this compound stimulates insulin secretion in MIN6 β-cells has not been elucidated. However, a general and well-established pathway for glucose-stimulated insulin secretion (GSIS) in these cells is presented below. It is plausible that this compound modulates one or more components of this pathway.

Disclaimer: The detailed experimental protocol for the initial isolation and the specific quantitative yield of this compound from the original discovery paper by Ma et al. (2010) were not accessible through the performed searches. The protocols and workflow presented herein are based on established methods for the isolation of structurally related cucurbitane-type triterpenoids from Momordica charantia.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Signaling in insulin-secreting MIN6 pseudoislets and monolayer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Anti-Inflammatory Assays for Momordicosides

Disclaimer: This technical guide details common in vitro assays used to evaluate the anti-inflammatory properties of momordicosides, a class of triterpenoid (B12794562) glycosides found in bitter melon (Momordica charantia). It is important to note that a comprehensive literature search did not yield specific studies on the anti-inflammatory activity of Momordicoside X . Therefore, the data, protocols, and pathways described herein are based on research conducted with other momordicosides (e.g., Momordicoside G, K, L, and Momordicine I) and extracts of Momordica charantia. These methodologies can be readily adapted for the investigation of this compound.

This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical evaluation of momordicosides for their anti-inflammatory potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Key mediators of the inflammatory response include nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is upregulated during inflammation, leading to the increased production of these mediators. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory process.

Momordicosides, isolated from Momordica charantia, have garnered interest for their potential therapeutic properties, including anti-inflammatory effects. This guide provides an overview of the core in vitro assays and methodologies to assess these effects.

Quantitative Data Summary

The following tables summarize quantitative data on the anti-inflammatory effects of Momordica charantia extracts and various momordicosides. This data is provided for comparative purposes and to establish a baseline for potential studies on this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound/Extract | Concentration | % Inhibition of NO Production | Reference |

| Momordica charantia Ethanol Extract | 100 µg/mL | Significant | [1] |

| Momordica charantia Methanol Extract | Not specified | Significant | [1] |

| Momordicoside G | Not specified | Downregulated iNOS expression | [2] |

| Momordicine I | Not specified | Downregulated iNOS expression | [3] |

Table 2: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

| Compound/Extract | Cytokine | Effect | Reference |

| Momordica charantia Extract | TNF-α, IL-1β, IL-6 | Downregulated expression | [2][4] |

| Momordicoside G | TNF-α, IL-1β, IL-6 | Downregulated expression | [2] |

| Momordicine I | TNF-α, IL-6 | Downregulated expression | [3] |

Table 3: Inhibition of iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages

| Compound/Extract | Target Protein | Effect | Reference |

| Momordica charantia Extract | iNOS, COX-2 | Downregulated expression | [4] |

| Momordicoside G | iNOS, COX-2 | Downregulated expression | [2] |

| Momordicine I | iNOS, COX-2 | Downregulated expression | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. The murine macrophage cell line RAW 264.7 is a commonly used model for these studies.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well or 6-well for protein and RNA analysis).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

-

Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO, in the cell culture supernatant.

-

After the treatment period, collect 50 µL of the culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Collect the cell culture supernatants after treatment.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA for each cytokine using commercially available kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve.

iNOS and COX-2 Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of iNOS and COX-2 proteins in cell lysates.

-

After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the expression of the target proteins to the loading control.

NF-κB and MAPK Signaling Pathway Analysis

The effect of this compound on the NF-κB and MAPK signaling pathways can be investigated by examining the phosphorylation status of key proteins in these pathways using Western blotting, as described above, with antibodies specific for the phosphorylated and total forms of proteins such as p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways potentially modulated by momordicosides.

Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

Caption: Postulated inhibition of the NF-κB signaling pathway by momordicosides.

MAPK Signaling Pathway

Caption: Postulated modulation of the MAPK signaling pathway by momordicosides.

Conclusion

The in vitro assays described in this technical guide provide a robust framework for evaluating the anti-inflammatory properties of this compound. By systematically assessing its effects on key inflammatory mediators, enzymes, and signaling pathways, researchers can elucidate its mechanism of action and determine its potential as a novel anti-inflammatory agent. While specific data for this compound is currently lacking, the established methodologies and findings for other momordicosides offer a solid foundation for future investigations.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. In Vitro Anti-Inflammatory Assay of Bitter Melon (Momordica Charantia L.) Ethanol Extract - Neliti [neliti.com]

- 3. researchgate.net [researchgate.net]